N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of 1-(4-methoxyphenyl)methanamine with 5-propan-2-yl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-methoxyphenyl)methyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)butanediamide
- **N-[(4-methoxyphenyl)methyl]-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)butanediamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the propan-2-yl group enhances its lipophilicity and may improve its interaction with biological membranes .
Properties
CAS No. |
714227-95-9 |
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Molecular Formula |
C17H22N4O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C17H22N4O3S/c1-11(2)16-20-21-17(25-16)19-15(23)9-8-14(22)18-10-12-4-6-13(24-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,18,22)(H,19,21,23) |
InChI Key |
KFTCQNWKMQEJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NCC2=CC=C(C=C2)OC |
solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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